N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine
Description
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine is a complex organic compound that features an imidazole ring, a thiadiazole ring, and a phenyl group
Properties
IUPAC Name |
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-10(2)13-19-15(21-20-13)18-9-11-5-3-4-6-12(11)14-16-7-8-17-14/h3-8,10H,9H2,1-2H3,(H,16,17)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZQZMIAIRXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC2=CC=CC=C2C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the thiadiazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The phenyl and thiadiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .
Scientific Research Applications
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like benzimidazole and 2-methylimidazole share the imidazole ring structure.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring structure.
Uniqueness
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine is unique due to the combination of the imidazole and thiadiazole rings within a single molecule. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
